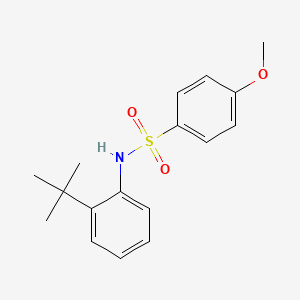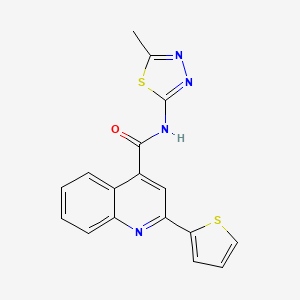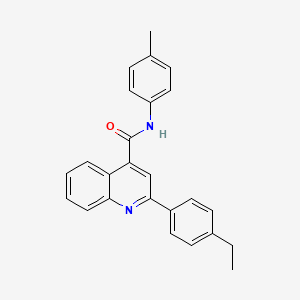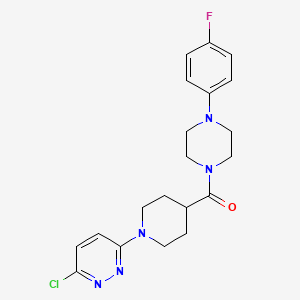![molecular formula C22H25N3O6 B10978860 N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B10978860.png)
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of quinazolinones, which exhibit diverse biological activities.
- Its chemical structure consists of a quinazolinone core with additional methoxy and amide functional groups.
- Quinazolinones have been studied for their potential as pharmaceutical agents due to their unique properties .
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- it can be synthesized through various methods involving quinazolinone precursors and appropriate reagents.
- Industrial production methods may involve modifications of existing synthetic routes or optimization for large-scale production.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents could include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
- In chemistry, this compound could serve as a building block for the synthesis of related heterocycles.
- In biology and medicine, it might exhibit antiproliferative, antimicrobial, or anti-inflammatory properties.
- Its potential applications in industry could include drug development or materials science.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action and relevant pathways.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds.
- exploring related quinazolinones and their properties could highlight its uniqueness.
Properties
Molecular Formula |
C22H25N3O6 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C22H25N3O6/c1-13-24-18-12-20(31-5)19(30-4)11-17(18)22(27)25(13)7-6-23-21(26)14-8-15(28-2)10-16(9-14)29-3/h8-12H,6-7H2,1-5H3,(H,23,26) |
InChI Key |
YJAGDRIALMKVFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC(=CC(=C3)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dichlorophenyl)-3-[4-(diethylamino)phenyl]urea](/img/structure/B10978778.png)
![N-[3-carbamoyl-4-(4-ethylphenyl)thiophen-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B10978779.png)

![N-(2,3-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10978786.png)


![3-(1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10978805.png)
![5-chloro-2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10978809.png)

![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10978834.png)

![N-[4-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10978845.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10978849.png)
![N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10978856.png)
